molecular formula C13H23NO5 B13933862 4-(Tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate

4-(Tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate

Cat. No.: B13933862
M. Wt: 273.33 g/mol
InChI Key: VIFITSBTFLXERZ-UHFFFAOYSA-N
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Description

4-(Tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C11H19NO5. It is a derivative of morpholine, a heterocyclic amine, and contains tert-butyl, ethyl, and methyl groups attached to the morpholine ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate typically involves the reaction of morpholine derivatives with tert-butyl and ethyl reagents. One common method involves the reaction of 4-(tert-butyl) 2-methyl 2,4-morpholine dicarboxylate with hydrochloric acid in dioxane. The reaction mixture is stirred at room temperature for 15 hours, and the solvent is then distilled off under reduced pressure to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
  • tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate
  • ethyl 4-tert-butyloxycarbonylimidazole-2-carboxylate

Uniqueness

4-(Tert-butyl) 2-ethyl 2-methylmorpholine-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl 2-methylmorpholine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-6-17-10(15)13(5)9-14(7-8-18-13)11(16)19-12(2,3)4/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFITSBTFLXERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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